![molecular formula C7H11O4P B14263687 Dimethyl [(furan-2-yl)methyl]phosphonate CAS No. 132112-90-4](/img/structure/B14263687.png)
Dimethyl [(furan-2-yl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethoxyphosphinylmethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique chemical structure, which includes a dimethoxyphosphinylmethyl group attached to the furan ring. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxyphosphinylmethyl)furan typically involves the reaction of furan derivatives with dimethoxyphosphinylmethyl reagents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of substituted furans under mild conditions .
Industrial Production Methods: Industrial production of 2-(Dimethoxyphosphinylmethyl)furan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced furan derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for furan compounds.
Common Reagents and Conditions:
Oxidation: mCPBA, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .
Applications De Recherche Scientifique
2-(Dimethoxyphosphinylmethyl)furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .
Comparaison Avec Des Composés Similaires
Furan: A simple five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Comparison: 2-(Dimethoxyphosphinylmethyl)furan is unique due to the presence of the dimethoxyphosphinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike simple furans, thiophenes, and pyrroles, this compound can participate in a broader range of chemical reactions and has diverse applications in various fields .
Propriétés
Numéro CAS |
132112-90-4 |
|---|---|
Formule moléculaire |
C7H11O4P |
Poids moléculaire |
190.13 g/mol |
Nom IUPAC |
2-(dimethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
Clé InChI |
XIAUISUWOYBKQH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC1=CC=CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


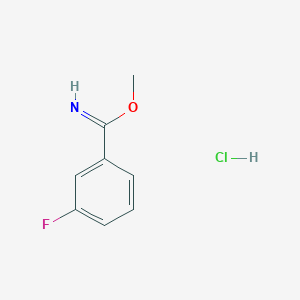
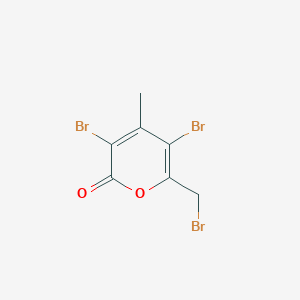
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


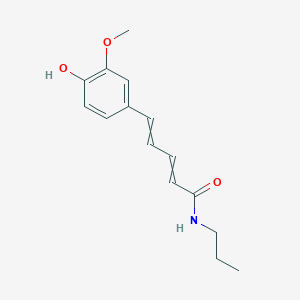
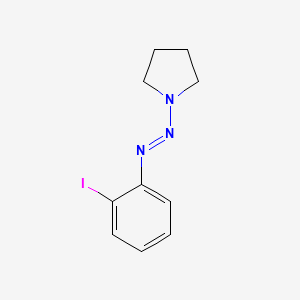
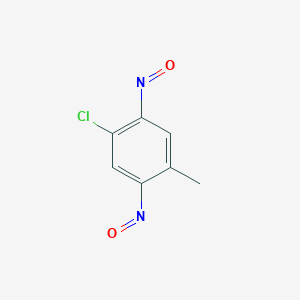
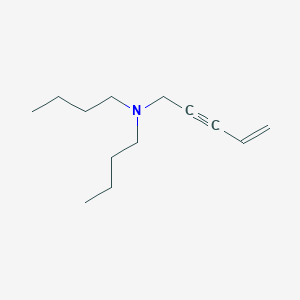
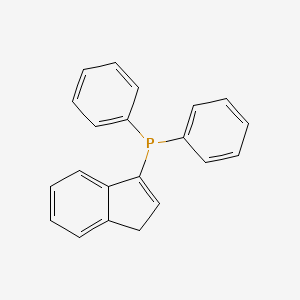
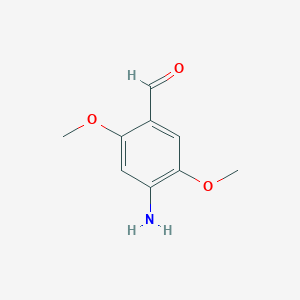

![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
